2-(2-Aminophenyl)oxazolo[5,4-b]pyridine 2-(2-Aminophenyl)oxazolo[5,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14345003
InChI: InChI=1S/C12H9N3O/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,13H2
SMILES:
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol

2-(2-Aminophenyl)oxazolo[5,4-b]pyridine

CAS No.:

Cat. No.: VC14345003

Molecular Formula: C12H9N3O

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Aminophenyl)oxazolo[5,4-b]pyridine -

Specification

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
IUPAC Name 2-([1,3]oxazolo[5,4-b]pyridin-2-yl)aniline
Standard InChI InChI=1S/C12H9N3O/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,13H2
Standard InChI Key ROSPPPIOUHZZDA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC=C3)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

2-(2-Aminophenyl)oxazolo[5,4-b]pyridine is characterized by a bicyclic framework where the oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) is fused to the [5,4-b] position of a pyridine ring. The 2-aminophenyl substituent is attached to the oxazole moiety, introducing both aromaticity and a primary amine functional group. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC12H9N3O\text{C}_{12}\text{H}_{9}\text{N}_{3}\text{O}
Molecular Weight211.22 g/mol
DensityNot reported
Melting/Boiling PointsNot reported
LogP (Partition Coefficient)Estimated 0.735*

†Values from structurally analogous oxazolo[5,4-b]pyridines .

The absence of experimental data for melting/boiling points and solubility highlights gaps in current literature. Comparative analysis with simpler oxazolo[5,4-b]pyridines, such as oxazolo[5,4-b]pyridin-2-amine (CAS 118767-91-2), suggests a density of ~1.42 g/cm³ and a melting point near 157°C , though these metrics may vary due to the aminophenyl group’s steric and electronic effects.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for 2-(2-aminophenyl)oxazolo[5,4-b]pyridine are unavailable, insights can be extrapolated from related compounds. For instance, oxazolo[4,5-b]pyridine derivatives synthesized via polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE)-mediated cyclization exhibit distinct 1H^1\text{H}-NMR signals for aromatic protons (δ 6.8–8.2 ppm) and amine groups (δ 5.2–5.6 ppm) . Computational modeling predicts moderate hydrophilicity (LogP ≈ 0.7–1.2) and a polar surface area (PSA) of ~65 Ų, favoring membrane permeability .

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis of oxazolo[5,4-b]pyridine derivatives typically involves cyclocondensation reactions between aminophenol precursors and carboxylic acids or their derivatives. For 2-(2-aminophenyl)oxazolo[5,4-b]pyridine, a plausible route involves:

  • Bromination of 2-Amino-3-hydroxypyridine:
    Bromination of 2-amino-3-hydroxypyridine or its oxazolone-protected form yields 5-bromo-3-hydroxy-2-aminopyridine, a key intermediate . This step achieves regioselective halogenation, critical for subsequent cross-coupling reactions.

  • PPSE/PPA-Mediated Cyclization:
    Heating the brominated intermediate with 2-aminobenzoic acid in PPSE or PPA at 130–200°C facilitates dehydration and cyclization, forming the oxazolo[5,4-b]pyridine core . PPSE, a milder alternative to PPA, enhances reaction yields (70–93%) while minimizing side reactions .

  • Functionalization via Heck Coupling:
    To introduce additional substituents, palladium-catalyzed Heck reactions with acrylates or styrenes can be employed. For example, coupling methyl acrylate with a brominated oxazolo[5,4-b]pyridine derivative under Pd(OAc)2_2 catalysis yields α,β-unsaturated esters, which are hydrogenated to saturated analogs .

Challenges and Optimization

  • Regioselectivity: Competing cyclization pathways may lead to isomeric byproducts. Using electron-deficient aryl acids and optimizing reaction temperatures (140–200°C) improves selectivity .

  • Protection Strategies: Temporary protection of the amine group (e.g., Boc) prevents undesired side reactions during functionalization .

Research Gaps and Future Directions

  • Pharmacological Profiling: Systematic in vitro screening against cancer cell lines and enzymatic targets (e.g., kinases, VEGFR-2) is needed to validate hypothesized activities.

  • ADMET Optimization: Computational ADME predictions indicate moderate bioavailability but require experimental validation.

  • Synthetic Scalability: Developing one-pot methodologies and greener solvents (e.g., ethanol/water mixtures) could enhance industrial applicability.

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